Graminone B
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Overview
Description
Graminone B is a lignan that is tetrahydro-1H,3H-furo[3,4-c]furan-1-one substituted by a 3-hydroxy-4,5-dimethoxyphenyl at position 3 and a 3-hydroxy-4,5-dimethoxyphenyl group at position 5. Isolated from the rhizomes of Imperata cylindrica, it exhibits vasodilative activity. It has a role as a metabolite and a vasodilator agent. It is a lignan, a gamma-lactone, a member of methoxybenzenes and a member of phenols.
Scientific Research Applications
Scientific Research Applications in Related Fields
1. Comparative Plant Genomics
- Topic: Gramene 2013, a resource for comparative functional genomics in crops and model plant species.
- Insight: Utilizes ontologies to integrate structural and functional annotation data, aiding research in evolution, genetics, plant breeding, molecular biology, and systems biology.
- Source: Gramene 2013: comparative plant genomics resources
- Topic: The effects of gramine (an allelochemical) on the cyanobacterium Microcystis aeruginosa.
- Insight: Gramine inhibits the growth of M. aeruginosa, suggesting potential applications in controlling algal blooms.
- Source: Gramine-induced growth inhibition, oxidative damage and antioxidant responses in freshwater cyanobacterium Microcystis aeruginosa
- Topic: The impact of livestock grazing on wild herbivores, focusing on graminoid availability.
- Insight: Livestock grazing reduces the availability of graminoids, affecting the diet and population structure of wild herbivores.
- Source: Competition between domestic livestock and wild bharal Pseudois nayaur in the Indian Trans-Himalaya
properties
Product Name |
Graminone B |
---|---|
Molecular Formula |
C21H22O8 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(3R,3aR,6R,6aS)-6-(3-hydroxy-4,5-dimethoxyphenyl)-3-(3-hydroxy-5-methoxyphenyl)-3,3a,6,6a-tetrahydro-1H-furo[3,4-c]furan-4-one |
InChI |
InChI=1S/C21H22O8/c1-25-13-5-10(4-12(22)8-13)19-17-14(9-28-19)18(29-21(17)24)11-6-15(23)20(27-3)16(7-11)26-2/h4-8,14,17-19,22-23H,9H2,1-3H3/t14-,17-,18+,19+/m1/s1 |
InChI Key |
JTDVCRMQMDJLOR-OAOYMFHYSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)O)[C@H]2[C@H]3[C@@H](CO2)[C@@H](OC3=O)C4=CC(=C(C(=C4)OC)OC)O |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C2C3C(CO2)C(OC3=O)C4=CC(=C(C(=C4)OC)OC)O |
synonyms |
graminone B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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